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Compound Name: Imanixil
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For Researchers, Scientists, and Drug Development
Professionals

These application notes provide a comprehensive guide for utilizing Imanixil (also known as
SAR-088), a selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase 3 (PI5SP4K[3), to
investigate its biological functions. This document includes detailed protocols for key
experiments, data presentation guidelines, and visualizations of relevant signaling pathways
and workflows.

Introduction to PI5SP4Kf3 and Imanixil

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that
phosphorylate phosphatidylinositol 5-phosphate (PI1(5)P) to generate phosphatidylinositol 4,5-
bisphosphate (PI(4,5)Pz2). The (3 isoform, PISP4KJ, is of particular interest due to its unique
properties and roles in cellular metabolism and tumorigenesis. Unlike other kinases that
primarily utilize ATP, PISP4K[3 preferentially uses GTP as a phosphate donor, acting as an
intracellular GTP sensor.[1][2] This function allows it to translate changes in cellular GTP levels
into lipid second messenger signaling, thereby influencing metabolic adaptation.[1][2] PI5P4K[3
is predominantly localized to the nucleus, suggesting a role in regulating nuclear
phosphoinositide signaling and gene expression.

Imanilix (SAR-088) has been identified as a potent and selective small-molecule inhibitor of
PI5P4K3.[3] It serves as a critical tool for elucidating the specific functions of this kinase in
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various cellular processes. Pharmacological inhibition of PISP4K[ with Imanixil has been
shown to disrupt cellular energy homeostasis, leading to the activation of AMP-activated
protein kinase (AMPK) and the subsequent inhibition of the mammalian target of rapamycin
complex 1 (mTORC1). This makes Imanixil a valuable probe for studying the intricate signaling
networks governed by PISP4K.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of Imanixil and its effects.

Table 1: Imanixil Inhibitor Profile

Parameter Value Reference

Phosphatidylinositol 5-

Target Phosphate 4-Kinase 3
(PI5P4KB)

CAS Number 75689-93-9
Molecular Formula C17H17F3N6O2
Molecular Weight 394.35 g/mol

Imanixil is described as having

"reasonable potency" in

) ] enzymatic and cellular assays,

ICso0 (PISP4K[) Not publicly available

but a specific ICso value has
not been reported in the

reviewed literature.

Table 2: Cellular Effects of PISP4Kf3 Inhibition by Imanixil
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Cellular Process Effect of Imanixil

Downstream
. Reference
Marker Modulation

t p-AMPK (Thr172), 1

Energy Homeostasis Disruption
p-ACC
| p-p70S6K (Thr389),
MTORC1 Signaling Inhibition | p-4E-BP1
(Thr37/46)

PI(5)P Levels Potential Increase

Measurement of
PI(5)P levels

P1(4,5)P2 Levels Potential Decrease

Measurement of
P1(4,5)P:z levels

Signaling Pathways and Experimental Workflows

PI5P4Kp Signaling Pathway

PI5P4K[3 plays a crucial role as a GTP sensor, converting PI(5)P to PI(4,5)P2. Inhibition of

PI5P4Kf3 by Imanixil leads to an accumulation of PI(5)P and a decrease in the localized

production of P1(4,5)P2. This perturbation in phosphoinositide levels disrupts cellular energy

homeostasis, leading to the activation of AMPK and subsequent inhibition of mMTORC1

signaling.
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PI5P4K[3 signaling and its inhibition by Imanixil.

Experimental Workflow for Characterizing Imanixil

The following workflow outlines the key steps to characterize the effects of Imanixil on
PI5P4K[ function.
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Workflow for studying PISP4Kf3 function using Imanixil.

Experimental Protocols
Protocol 1: In Vitro PI5SP4K Kinase Assay (ADP-Glo™

Format)
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This non-radioactive, luminescence-based assay measures the amount of ADP produced
during the kinase reaction, which is directly proportional to kinase activity.

Materials:

Recombinant human PI5P4K[3 enzyme

e Imanilix (SAR-088)

e PI(5)P substrate (e.g., D-myo-Phosphatidylinositol 5-phosphate, diC8)

e GTP solution (sodium salt)

e Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA)

o ADP-Glo™ Kinase Assay Kit (Promega)

o White, opaque 384-well assay plates

Procedure:

e Compound Preparation: Prepare a serial dilution of Imanixil in DMSO. A typical starting
concentration is 100 uM with 10-point, 3-fold dilutions.

e Reaction Setup:

o Add 2.5 uL of Kinase Assay Buffer to each well.

o Add 1 pL of the serially diluted Imanixil or DMSO (vehicle control) to the appropriate wells.

o Add 1.5 pL of a solution containing PI5P4K[3 enzyme and PI(5)P substrate in Kinase
Assay Buffer.

o Pre-incubate the plate at room temperature for 15-20 minutes to allow for inhibitor binding.

¢ Initiate Kinase Reaction:

o Add 5 uL of a GTP solution in Kinase Assay Buffer to each well to start the reaction. The
final GTP concentration should be at or near the Km for PI5SP4Kf3 (approximately 100 uM).
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o Incubate the plate at 30°C for 60 minutes.

o ADP Detection:

o Add 5 pL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the
remaining unconsumed GTP.

o Incubate at room temperature for 40 minutes.

o Add 10 pL of Kinase Detection Reagent to each well to convert ADP to ATP and generate
a luminescent signal.

o Incubate at room temperature for 30-60 minutes.
o Data Acquisition and Analysis:
o Measure the luminescence using a plate reader.

o Calculate the percentage of inhibition for each Imanixil concentration relative to the
DMSO control.

o Determine the ICso value by fitting the data to a dose-response curve using appropriate
software (e.g., GraphPad Prism).

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of Imanixil to PI5SP4K[3 in a cellular context. Ligand
binding stabilizes the target protein, resulting in a higher melting temperature.

Materials:

Cells expressing endogenous or overexpressed PI5SP4K[3

Imanilix (SAR-088)

Cell culture medium

Phosphate-buffered saline (PBS)
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 Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
e Anti-PI5P4Kf3 antibody
e Secondary antibody conjugated to HRP
e Chemiluminescent substrate
e Thermocycler
e Western blotting equipment
Procedure:
o Cell Treatment:
o Culture cells to ~80% confluency.

o Treat cells with the desired concentration of Imanixil (e.g., 10 uM) or DMSO (vehicle
control) for 1-2 hours at 37°C.

e Thermal Challenge:
o Harvest the cells, wash with PBS, and resuspend in PBS.
o Aliquot the cell suspension into PCR tubes.

o Heat the samples to a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for
3 minutes using a thermocycler. Include a non-heated control (room temperature).

e Cell Lysis and Protein Extraction:

o

Lyse the cells by three cycles of freeze-thaw (liquid nitrogen and 37°C water bath) or by
adding lysis buffer.

o

Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated
proteins.

o

Carefully collect the supernatant (soluble protein fraction).
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o Western Blot Analysis:
o Determine the protein concentration of the soluble fractions.
o Resolve equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

o Probe the membrane with a primary antibody against PI5P4K3, followed by an HRP-
conjugated secondary antibody.

o Visualize the bands using a chemiluminescent substrate.
o Data Analysis:
o Quantify the band intensities for each temperature point.

o Plot the relative band intensity against the temperature for both the Imanixil-treated and
vehicle-treated samples to generate melting curves.

o A shift in the melting curve to a higher temperature in the presence of Imanixil indicates
target engagement.

Protocol 3: Analysis of Downstream Signaling

This protocol describes how to assess the effect of Imanixil on the phosphorylation status of
key downstream effectors of the AMPK and mTORC1 pathways using Western blotting.

Materials:

e Cells of interest

e Imanilix (SAR-088)

» Cell culture medium

 Lysis buffer (with protease and phosphatase inhibitors)

e Primary antibodies: anti-p-AMPKa (Thrl72), anti-AMPKa, anti-p-p70S6K (Thr389), anti-
p70S6K, anti-p-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control (e.g., anti-B-actin or
anti-GAPDH).
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e HRP-conjugated secondary antibodies
o Western blotting equipment
Procedure:
e Cell Treatment:
o Seed cells and allow them to adhere.

o Treat cells with various concentrations of Imanixil or DMSO for a specified time (e.g., 2, 6,
or 24 hours).

e Protein Extraction:
o Wash cells with ice-cold PBS.
o Lyse cells in lysis buffer.
o Clarify the lysates by centrifugation and collect the supernatant.
e Western Blotting:
o Determine protein concentrations and normalize samples.
o Perform SDS-PAGE and transfer proteins to a membrane.
o Block the membrane and incubate with the primary antibodies overnight at 4°C.

o Wash the membrane and incubate with the appropriate HRP-conjugated secondary
antibody.

o Visualize and quantify the bands.
o Data Analysis:

o Normalize the levels of phosphorylated proteins to the total protein levels for each target.
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o Compare the phosphorylation status in Imanixil-treated cells to the vehicle-treated control
to determine the effect of PISP4Kf3 inhibition on downstream signaling.

Conclusion

Imanilix is a valuable chemical probe for investigating the multifaceted roles of PISP4K[. The
protocols and information provided in these application notes offer a robust framework for
researchers to explore the impact of PI5P4Kf3 on cellular signaling, metabolism, and disease
pathogenesis. The use of quantitative assays and the confirmation of target engagement are
crucial for rigorous and reproducible research in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b1671735?utm_src=pdf-body
https://www.benchchem.com/product/b1671735?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9177683/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9177683/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9097471/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9097471/
https://pubmed.ncbi.nlm.nih.gov/24845568/
https://pubmed.ncbi.nlm.nih.gov/24845568/
https://www.benchchem.com/product/b1671735#using-imanixil-for-studying-pi5p4k-function
https://www.benchchem.com/product/b1671735#using-imanixil-for-studying-pi5p4k-function
https://www.benchchem.com/product/b1671735#using-imanixil-for-studying-pi5p4k-function
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671735?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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